molecular formula C6H10F3NO B12948433 (S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine

(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine

Cat. No.: B12948433
M. Wt: 169.14 g/mol
InChI Key: DDONDEJNLINCKA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(3S)-3-(2,2,2-trifluoroethoxy)pyrrolidine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2/t5-/m0/s1

InChI Key

DDONDEJNLINCKA-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@H]1OCC(F)(F)F

Canonical SMILES

C1CNCC1OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.